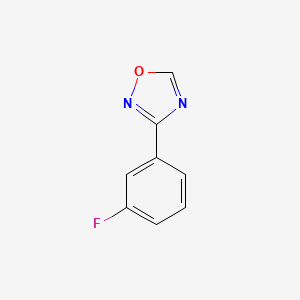
3-(3-Fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a fluorophenyl group attached at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions: 3-(3-Fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-(3-Fluorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth.
類似化合物との比較
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-1,2,4-oxadiazole
Uniqueness: 3-(3-Fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.
生物活性
3-(3-Fluorophenyl)-1,2,4-oxadiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring. This compound is characterized by its unique oxadiazole structure, which contributes to its biological properties.
Biological Activity Overview
Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- A375 (melanoma)
- UO-31 (renal cancer)
The compound demonstrated IC50 values ranging from 0.11μM to 1.22μM, indicating potent activity against these cancer types .
Mechanism of Action:
The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer cell proliferation .
Antimicrobial Activity:
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition against:
- Bacterial Strains:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential .
Case Studies and Research Findings
-
Study on Anticancer Properties:
A study evaluated the efficacy of several oxadiazole derivatives, including this compound. It was found that this compound exhibited superior growth inhibition in CNS cancer models compared to standard chemotherapeutics . -
Antimicrobial Efficacy Assessment:
In a comparative study of various oxadiazoles, this compound was highlighted for its low toxicity and high efficacy against fungal pathogens such as Candida albicans, with an EC50 value indicating effective antifungal activity .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-(3-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQKHGSNYSZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














